4-Amino-1-cyclobutylpent-3-en-2-one
Description
4-Amino-1-cyclobutylpent-3-en-2-one is a cyclobutane-containing enone derivative with an amino group at the 4th position of a pentenone backbone. The cyclobutyl group introduces significant ring strain (~110 kJ/mol), which can enhance reactivity in ring-opening or cycloaddition reactions . The amino group may participate in hydrogen bonding or serve as a site for functionalization, expanding its utility in drug design or catalysis.
Properties
CAS No. |
921588-26-3 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-amino-1-cyclobutylpent-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(10)5-9(11)6-8-3-2-4-8/h5,8H,2-4,6,10H2,1H3 |
InChI Key |
XJVHRDXDSDBSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC1CCC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
The following compounds are structurally or functionally related to 4-Amino-1-cyclobutylpent-3-en-2-one:
Key Observations:
- Substituent Effects: The difluoromethylenyl group in Compound 9 enhances electrophilicity, while the benzyl group in 4-Benzylamino-pent-3-en-2-one increases lipophilicity, affecting solubility and bioavailability .
- Amino Group Positioning: The amino group in the target compound is adjacent to the enone system, which may facilitate conjugate addition reactions, unlike the carboxylic acid moiety in Compound 9 .
Physicochemical Properties
- Stability: The cyclobutyl ring in the target compound may reduce thermal stability compared to cyclopentane analogs due to strain, as seen in 1-(Aminomethyl)cyclobutanamine, which requires careful handling to avoid decomposition .
- Reactivity: The enone system in the target compound is prone to Michael additions, while the difluoromethylenyl group in Compound 9 may participate in halogen-bonding interactions .
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